molecular formula C18H17N3O2S B297632 N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No. B297632
M. Wt: 339.4 g/mol
InChI Key: FFNHWGIAKPSZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide, also known as DQ-9, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DQ-9 belongs to the class of quinazoline derivatives and has been extensively studied for its therapeutic properties, especially in the field of cancer research.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide exerts its antitumor activity by inhibiting the activity of enzymes such as tyrosine kinase and topoisomerase II. These enzymes are involved in the growth and proliferation of cancer cells. By inhibiting their activity, N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide can effectively slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its properties and potential applications. However, there are also some limitations to using N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide in lab experiments. For example, it can be difficult to obtain pure samples of N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide, which can make it challenging to conduct experiments with consistent results.

Future Directions

There are a number of future directions for research on N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide. One potential area of research is the development of new cancer therapies based on N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide, and its potential applications in the treatment of other diseases. Additionally, further research is needed to better understand the mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide and its effects on different types of cancer cells.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with 2,6-dimethylphenyl isocyanide to form 2-[(2,6-dimethylphenyl)amino]benzonitrile. This intermediate is then reacted with thioacetic acid to form N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide (N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide).

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent antitumor activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

Product Name

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-11-6-5-7-12(2)16(11)20-15(22)10-24-18-19-14-9-4-3-8-13(14)17(23)21-18/h3-9H,10H2,1-2H3,(H,20,22)(H,19,21,23)

InChI Key

FFNHWGIAKPSZGE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=O)C3=CC=CC=C3N2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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